molecular formula C11H13FN4 B13637086 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline

Cat. No.: B13637086
M. Wt: 220.25 g/mol
InChI Key: RRSMPEMZWZRTAF-UHFFFAOYSA-N
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Description

“5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” is an organic compound that features a triazole ring substituted with ethyl and methyl groups, and a fluoroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” typically involves the formation of the triazole ring followed by its functionalization. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Functionalization: The triazole ring can then be alkylated using ethyl and methyl halides in the presence of a base.

    Coupling with Fluoroaniline: The final step involves coupling the substituted triazole with 2-fluoroaniline using a coupling reagent like EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.

    Reduction: Reduction reactions could target the triazole ring or the fluoroaniline moiety.

    Substitution: The fluoro group on the aniline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aniline ring.

Scientific Research Applications

Chemistry

In chemistry, “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, such compounds might be investigated for their potential as antimicrobial, antifungal, or anticancer agents.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” would depend on its specific biological target. Generally, triazole-containing compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluoroaniline moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” is unique due to the specific substitution pattern on the triazole ring and the presence of the fluoroaniline moiety, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-fluoroaniline

InChI

InChI=1S/C11H13FN4/c1-3-10-14-11(16(2)15-10)7-4-5-8(12)9(13)6-7/h4-6H,3,13H2,1-2H3

InChI Key

RRSMPEMZWZRTAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CC(=C(C=C2)F)N)C

Origin of Product

United States

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